molecular formula C6H4BrClN2O2 B15243171 4-Bromo-6-chloro-2-methyl-3-nitropyridine

4-Bromo-6-chloro-2-methyl-3-nitropyridine

Cat. No.: B15243171
M. Wt: 251.46 g/mol
InChI Key: LTUZUUNXYCCFKU-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-methyl-3-nitropyridine is a heterocyclic organic compound with the molecular formula C6H3BrClN2O2 It is a derivative of pyridine, characterized by the presence of bromine, chlorine, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2-methyl-3-nitropyridine typically involves the nitration of 4-Bromo-6-chloro-2-methylpyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Potassium permanganate or chromium trioxide

Major Products Formed

Scientific Research Applications

4-Bromo-6-chloro-2-methyl-3-nitropyridine is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor binding.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

    Industry: Used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-methyl-3-nitropyridine depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of multiple functional groups allows it to interact with various molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chloro-4-methyl-3-nitropyridine
  • 4-Bromo-2-chloro-6-methyl-3-nitropyridine
  • 6-Bromo-2-methyl-3-nitropyridine

Uniqueness

4-Bromo-6-chloro-2-methyl-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H4BrClN2O2

Molecular Weight

251.46 g/mol

IUPAC Name

4-bromo-6-chloro-2-methyl-3-nitropyridine

InChI

InChI=1S/C6H4BrClN2O2/c1-3-6(10(11)12)4(7)2-5(8)9-3/h2H,1H3

InChI Key

LTUZUUNXYCCFKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Br)[N+](=O)[O-]

Origin of Product

United States

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